2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, methyl, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further cyclization and functionalization to form the desired pyridine-3-carbonitrile structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Mechanism of Action
The mechanism by which 2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: This compound shares a similar core structure but with different substituents, leading to distinct properties and applications.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds also feature a cyano group and an amino group, but with a different ring system, resulting in varied chemical behavior and uses.
Uniqueness
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall utility in various applications.
Properties
CAS No. |
577762-20-0 |
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Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-8-9(2)16-13(15)10(7-14)12(8)11-5-4-6-17(11)3/h4-6H,1-3H3,(H2,15,16) |
InChI Key |
BDQVUPYOVTWNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CN2C)C#N)N)C |
Origin of Product |
United States |
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